The compound known as (Rp)-adenosine-3',5'-cyclic monophosphorothioate, commonly referred to as (Rp)-cAMPS, is a member of the class of organic compounds called 3',5'-cyclic purine nucleoside phosphorothioates. These compounds are characterized by a cyclic structure formed from nucleosides, where a phosphate oxygen is replaced with sulfur, resulting in a chiral phosphorothioate configuration. This compound is classified under nucleoside and nucleotide analogues, specifically as a 3',5'-cyclic purine nucleoside phosphorothioate .
The synthesis of (Rp)-cAMPS can be approached through various methods, primarily focusing on the formation of the cyclic structure. One notable method involves the internal cyclization of a nucleoside-3′-H-phosphonate monoester, utilizing a coupling agent to facilitate the reaction. This process has been refined to improve yields and selectivity towards the desired diastereomer .
In recent developments, researchers have explored a stereoselective chlorination-amidation sequence that employs cyclic adenosine monophosphate as a starting material. This method aims to produce the (Rp)-diastereomer with high purity, although it requires further chromatographic purification steps .
The synthesis typically begins with the preparation of a nucleoside-3′-H-phosphonate monoester, which is then subjected to cyclization. The reaction conditions are optimized to minimize side reactions and enhance the yield of the target compound. For example, varying the stoichiometry of reagents can significantly affect product formation .
The molecular formula for (Rp)-cAMPS is , with an average molecular weight of approximately 345.27 g/mol. The structural representation reveals a complex arrangement featuring a purine base linked to a ribose sugar and a phosphorothioate group .
(Rp)-cAMPS participates in several biochemical reactions primarily associated with its role in cellular signaling pathways. It acts as an analog of cyclic adenosine monophosphate (cAMP), influencing various downstream effects in cellular processes such as metabolism and gene expression.
The compound's mechanism of action involves binding to cAMP-dependent protein kinases, which are crucial for mediating the effects of cAMP in cellular signaling pathways. The specificity and efficacy of (Rp)-cAMPS make it an important tool in biochemical research .
(Rp)-cAMPS operates primarily by mimicking cAMP's action within cells. Upon binding to its target proteins, it induces conformational changes that activate or inhibit downstream signaling pathways. This mechanism is vital for understanding how cellular responses to hormones and neurotransmitters are regulated .
Research indicates that (Rp)-cAMPS can selectively inhibit certain protein kinase activities by competing with cAMP for binding sites on regulatory subunits, thus providing insights into its role in various physiological processes .
(Rp)-cAMPS exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions. Its reactivity profile is influenced by the presence of the phosphorothioate moiety, which can participate in various chemical transformations.
Studies have shown that modifications in the structure can significantly affect its biological activity and stability, making it crucial for researchers to consider these factors during experimental design .
(Rp)-cAMPS is widely utilized in scientific research as a biochemical tool to study signal transduction pathways involving cyclic adenosine monophosphate. Its ability to modulate protein kinase activity makes it valuable for investigating metabolic processes, neurobiology, and pharmacology.
Applications include:
This compound continues to be an area of active research due to its significance in understanding cellular signaling mechanisms and developing new therapeutic strategies.
Reverse-phase high-performance liquid chromatography (RP-HPLC) remains the gold standard for quantifying bioactive compounds in complex matrices due to its robustness and reproducibility. Recent protocols emphasize rigorous validation parameters—linearity, sensitivity, precision, and accuracy—to meet regulatory standards (ICH Q2(R1)). For instance, an optimized RP-HPLC method for lactoferrin quantification in porcine colostrum and milk achieved exceptional sensitivity, with limits of detection (LOD) and quantification (LOQ) at 0.21 µg/mL. This protocol combined homogenization, centrifugation, pH-adjusted casein precipitation (at pH 4.6), and filtration to minimize matrix interference, demonstrating >90% recovery rates [4].
Critical to method robustness is controlling the mobile phase pH, as slight variations dramatically impact retention and selectivity for ionizable analytes. Studies show that pH deviations as small as 0.1 units can cause co-elution in bile acid separations, necessitating buffers with ±0.05 pH unit precision. For acidic compounds (pKa 2–5), retention increases at lower pH due to suppressed ionization; bases exhibit the opposite behavior. This necessitates method design spaces where pH is maintained >1.5 units from analyte pKa values for maximal robustness [6] [7].
Table 1: Validation Parameters for RP-HPLC Quantification of Lactoferrin
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| LOD | 0.21 µg/mL | ≤0.5 µg/mL |
| LOQ | 0.21 µg/mL | ≤1.0 µg/mL |
| Linearity (R²) | >0.999 | ≥0.995 |
| Precision (RSD%) | <2% | ≤5% |
| Recovery Rate | 90–105% | 85–115% |
Non-targeted analysis (NTA) of environmental or biological samples faces challenges in identifying "unknown unknowns" due to limited chemical database coverage. Novel machine learning (ML) models now predict reversed-phase liquid chromatography (RP-LC) retention indices (rᵢ) using fragmentation patterns from high-resolution mass spectrometry (HRMS) data, bypassing the need for exact structures. A groundbreaking study achieved rᵢ prediction for structurally unknown chemicals using cumulative neutral losses (CNL) derived from HRMS spectra. The model yielded R² values of 0.91 (RMSE=47 rᵢ units) for the NORMAN dataset (n=3,131) and 0.77 (RMSE=67) for an amide test set, matching descriptor-based models (R²=0.85, RMSE=67) that require known structures [1] [5].
Deep learning advancements further enable retention time (RT) prediction across chromatographic systems. Convolutional neural networks (CNNs) processing molecular fingerprints (ECFP) or SMILES strings from the METLIN SMRT database (80,038 compounds) achieve mean absolute errors <0.5 min. Transfer learning allows adaptation to new systems with minimal calibration data. For example, models pre-trained on METLIN data require only 50–100 system-specific RT measurements for fine-tuning, accelerating method transfer in multi-laboratory studies [8].
Table 2: Performance of ML Models in Retention Prediction
| Model Type | Dataset | Performance (R²/RMSE) | Key Innovation |
|---|---|---|---|
| Fragment-Based ML | NORMAN (n=3,131) | 0.91 / 47 rᵢ units | Uses HRMS fragments, no structure |
| Descriptor-Based QSRR | Amide (n=604) | 0.85 / 67 rᵢ units | Requires chemical descriptors |
| Deep Learning (ECFP NN) | METLIN SMRT | MAE: 0.48 min | Transferable across LC systems |
Mobile phase optimization critically governs RP-LC selectivity, efficiency, and peak symmetry. Key parameters include:
Column chemistry also dictates selectivity. C18 phases dominate (60% market share) due to versatility, but C8 and C4 offer lower hydrophobicity for faster elution of proteins. Emerging materials include superficially porous particles for 50% efficiency gains and zwitterionic phases for mixed-mode separations [3] [9].
RP-HPLC remains the first-choice modality for pharmaceutical analysis (60% market share), but alternatives excel in niche applications:
Table 3: Chromatographic Modalities in Pharmaceutical Analysis
| Technique | Throughput | Solvent Consumption | Best For | Limitations |
|---|---|---|---|---|
| RP-HPLC | Moderate | High (ACN/MeOH) | Small molecules, peptides, QC | Protein denaturation |
| SFC | High | Low (CO₂-based) | Chiral separations, green chem | Method robustness |
| HILIC | Moderate | Moderate | Polar metabolites, nucleosides | Column equilibration time |
| SEC | Low | Low | mAbs, aggregates, native state | Low resolution for small molecules |
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